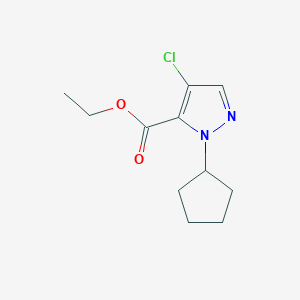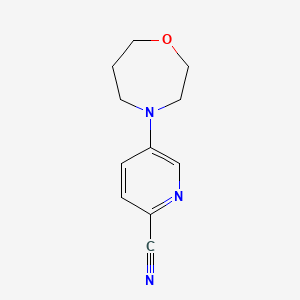
ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate, also known as CPP or CPP-115, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP is a potent inhibitor of the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT), which is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain.
Mécanisme D'action
Ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate acts as a potent and selective inhibitor of GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate increases GABA levels in the brain, leading to increased inhibitory neurotransmission and resulting in anxiolytic, anticonvulsant, and analgesic effects.
Biochemical and Physiological Effects
ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate has been shown to increase GABA levels in the brain, leading to increased inhibitory neurotransmission. This can result in anxiolytic, anticonvulsant, and analgesic effects. ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate has also been shown to reduce cocaine-induced hyperactivity and self-administration in animal models, suggesting its potential use in the treatment of cocaine addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate in lab experiments is its potency and selectivity as a GABA-AT inhibitor. This allows for precise modulation of GABA levels in the brain, which can be useful in studying the effects of GABA on various physiological and behavioral processes. However, one limitation of using ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate is its relatively short half-life, which can make it difficult to maintain stable GABA levels over an extended period of time.
Orientations Futures
There are several future directions for research on ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate. One potential application is in the treatment of cocaine addiction, as ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate has been shown to reduce cocaine-induced hyperactivity and self-administration in animal models. Additionally, ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate may have potential therapeutic applications in other neurological and psychiatric disorders, such as anxiety disorders, epilepsy, and chronic pain. Further research is needed to fully understand the potential therapeutic benefits and limitations of ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate, as well as its mechanism of action and effects on the brain.
Méthodes De Synthèse
Ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate can be synthesized using a multistep process, starting from commercially available starting materials. The first step involves the reaction of 1-cyclopentyl-3-(4-chlorophenyl)urea with ethyl glyoxylate to form ethyl 4-chloro-1-cyclopentyl-3-oxo-1,3-dihydro-2H-pyrazole-5-carboxylate. This intermediate is then treated with sodium borohydride to reduce the keto group to a hydroxyl group, followed by acetylation with acetic anhydride to obtain ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate.
Applications De Recherche Scientifique
Ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which can lead to anxiolytic, anticonvulsant, and analgesic effects. ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate has also been investigated for its potential use in the treatment of cocaine addiction, as it has been shown to reduce cocaine-induced hyperactivity and self-administration in animal models.
Propriétés
IUPAC Name |
ethyl 4-chloro-2-cyclopentylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-2-16-11(15)10-9(12)7-13-14(10)8-5-3-4-6-8/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHXDRQJCOHUDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1C2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2854702.png)
![N-[(2-methoxyphenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2854703.png)
![ethyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate](/img/structure/B2854705.png)
![Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2854706.png)

![2-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2854709.png)
![2-chloro-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)benzamide](/img/structure/B2854710.png)
![N-[4-Bromo-2-(prop-2-ynylamino)phenyl]acetamide](/img/structure/B2854711.png)

![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide](/img/structure/B2854714.png)
![N-[(5-Bromopyrazin-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2854716.png)
![8-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B2854718.png)

![2-fluoro-N-[(1H-imidazol-2-yl)methyl]-4-methylaniline](/img/structure/B2854722.png)